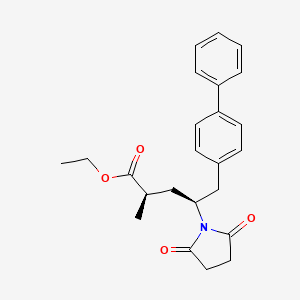
(2R,4S)-5-Biphenyl-4-yl-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoic acid ethyl ester
説明
(2R,4S)-5-Biphenyl-4-yl-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.19400834 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2R,4S)-5-Biphenyl-4-yl-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoic acid ethyl ester, also known by its CAS number 1639970-62-9, is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article provides a detailed overview of its biological activity, including pharmacological properties, metabolic pathways, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.422 g/mol |
| Boiling Point | 581.3 ± 50.0 °C (Predicted) |
| Density | 1.166 ± 0.06 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate |
| pKa | -1.52 ± 0.20 (Predicted) |
Pharmacological Activity
The compound is primarily studied for its role as an impurity in Valsartan, an angiotensin II receptor antagonist used for treating hypertension. Research indicates that it may exhibit similar pharmacological properties due to structural similarities with active pharmaceutical ingredients (APIs).
Antihypertensive Effects
As a derivative of Valsartan, this compound may contribute to antihypertensive effects by inhibiting the angiotensin II receptor. Studies have shown that related compounds can effectively lower blood pressure in experimental models .
Enzyme Interaction and Selectivity
Recent studies have investigated the interaction of this compound with various enzymes involved in metabolic processes. For instance, Teyssier et al. (2021) explored its derivatives as potential PET imaging agents and found selective binding to enzymes in rat kidney slices, indicating possible applications in diagnostic imaging.
Metabolic Pathways
The metabolic stability and pathways of this compound have been assessed through in vitro studies. Zhang et al. (2001) analyzed the metabolism of structurally similar compounds across different species' liver microsomes, revealing insights into metabolic pathways and the formation of specific metabolites .
Case Studies
Several case studies highlight the biological activity of this compound:
- Valsartan Impurity Analysis : A study by Criscione et al. (1993) identified this compound as an impurity in Valsartan formulations and assessed its pharmacokinetic properties alongside Valsartan .
- PET Imaging Applications : Teyssier et al. (2021) evaluated the potential of derivatives for PET imaging, demonstrating their stability in human plasma and selective enzyme interactions which could enhance imaging techniques for renal function assessment.
- In Vitro Metabolism : Research conducted by Zhang et al. (2001) provided a comprehensive analysis of the metabolic pathways involving this compound, offering valuable data for understanding its pharmacological profile and safety .
特性
IUPAC Name |
ethyl (2R,4S)-4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-5-(4-phenylphenyl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-29-24(28)17(2)15-21(25-22(26)13-14-23(25)27)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3/t17-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCICAHPGZDADX-UTKZUKDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















